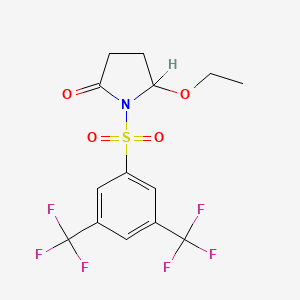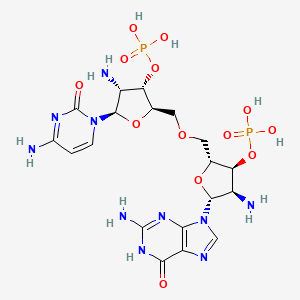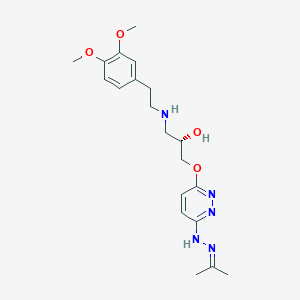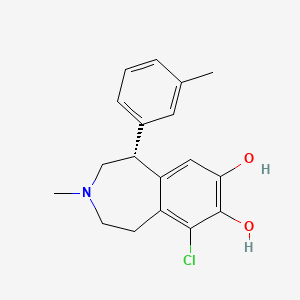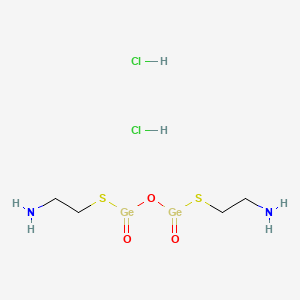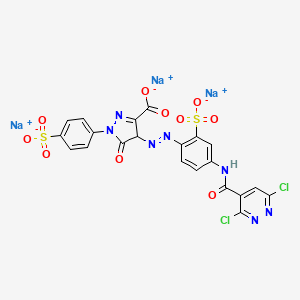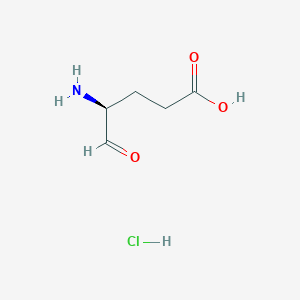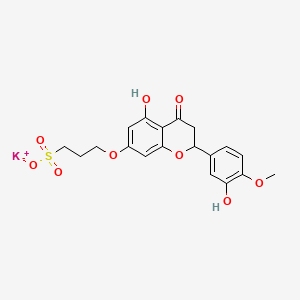
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction between an aldehyde and an amine.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to reduce the iminomethyl group to an amine group.
Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for various applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)amino)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)hydroxymethyl)morpholine
Uniqueness
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is unique due to its iminomethyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
173165-30-5 |
|---|---|
Molecular Formula |
C7H11Cl2N5O |
Molecular Weight |
252.10 g/mol |
IUPAC Name |
N-(5-chloro-2H-triazol-4-yl)-1-morpholin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H10ClN5O.ClH/c8-6-7(11-12-10-6)9-5-13-1-3-14-4-2-13;/h5H,1-4H2,(H,10,11,12);1H |
InChI Key |
VOZLLKJABLFFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=NC2=NNN=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


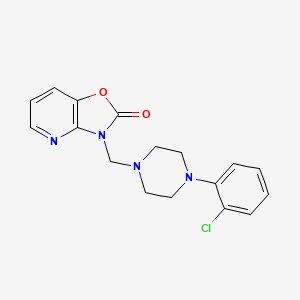

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
